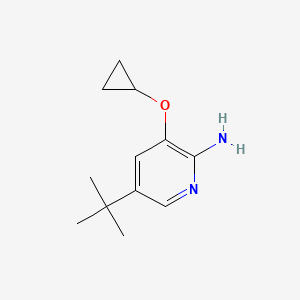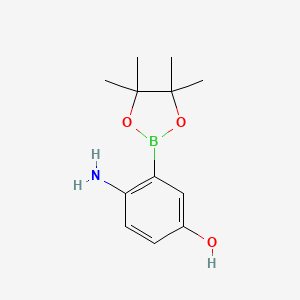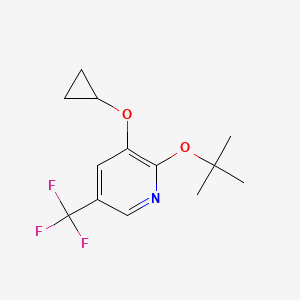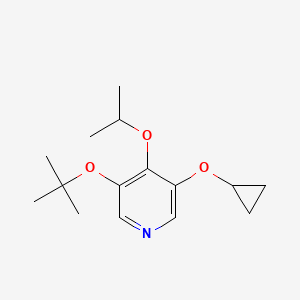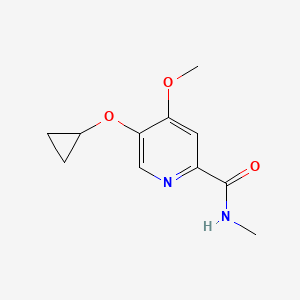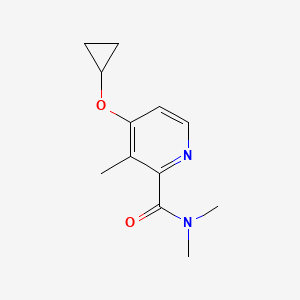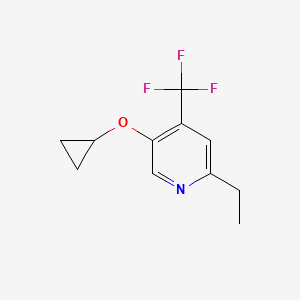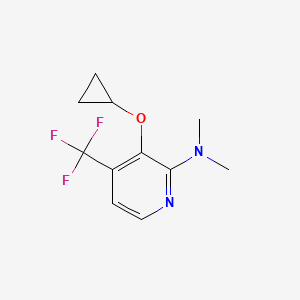![molecular formula C7H7ClN2OS B14841950 4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14841950.png)
4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine is a heterocyclic compound that features a unique fusion of furan and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The mixture is then heated to reflux, and the reaction is monitored using TLC. After the reaction, the mixture is concentrated under reduced pressure, and the pH is adjusted using hydrochloric acid to precipitate the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Cyclization: Catalysts like Lewis acids or bases under reflux conditions.
Major Products:
Substituted Pyrimidines: Resulting from nucleophilic substitution.
Sulfoxides and Sulfones: From oxidation reactions.
Fused Ring Systems: From cyclization reactions.
Applications De Recherche Scientifique
4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine is utilized in various scientific research fields:
Medicinal Chemistry: As a building block in the synthesis of kinase inhibitors and other bioactive molecules.
Biology: In the study of enzyme inhibitors and receptor modulators.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
- 4-Chloro-2-(methylthio)pyrimidine
- 4-Chloro-2-methylthieno[3,2-d]pyrimidine
- 4-Chloro-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile
Comparison: 4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine is unique due to its fused furan-pyrimidine structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers enhanced stability and specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C7H7ClN2OS |
|---|---|
Poids moléculaire |
202.66 g/mol |
Nom IUPAC |
4-chloro-2-methylsulfanyl-5,7-dihydrofuro[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H7ClN2OS/c1-12-7-9-5-3-11-2-4(5)6(8)10-7/h2-3H2,1H3 |
Clé InChI |
PRLGVGTWIGRXQZ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(COC2)C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



